2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is a chemical compound with the molecular formula C8H15ClN2O2 and a molecular weight of 206.67 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of pharmaceutical development, organic synthesis, and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with N-methyl-N-propylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used as nucleophiles in substitution reactions.
Hydrolysis Agents: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be various substituted amides or thioamides.
Hydrolysis Products: The major products of hydrolysis are N-methyl-N-propylcarbamoyl acetic acid and corresponding amides.
Scientific Research Applications
2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is widely used in scientific research due to its unique properties:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Chemical Biology: It is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide: This compound has a similar structure but with a propyl group instead of a methyl group.
2-chloro-N-methyl-N-[(butylcarbamoyl)methyl]acetamide: This compound has a butyl group instead of a propyl group.
Uniqueness
2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various substitution and hydrolysis reactions makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-3-4-10-7(12)6-11(2)8(13)5-9/h3-6H2,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSUFAEFLOCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.